Amino-indan-2-yl-acetic acid methyl ester

Lipophilicity Membrane permeability Prodrug design

Researchers requiring constrained phenylalanine analogs for peptide SAR face supply inconsistency and regioisomer ambiguity. This racemic 2-indanylglycine methyl ester resolves both: • Defined gauche χ₁ conformation locks backbone topography for NK-1, NK-2, V₂, and oxytocin receptor-targeted sequences. • Methyl ester ensures superior solubility in THF/CH₂Cl₂ vs. the zwitterionic free acid, enabling efficient Fmoc-SPPS coupling (EDC/HOBt) and normal-phase chromatographic purification. • Serves as common precursor for enzymatic/chemical resolution to enantiopure (R)- and (S)-2-indanylglycine building blocks.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B8068430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-indan-2-yl-acetic acid methyl ester
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CC2=CC=CC=C2C1)N
InChIInChI=1S/C12H15NO2/c1-15-12(14)11(13)10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7,13H2,1H3
InChIKeyYZFJYRDDABEYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-indan-2-yl-acetic acid methyl ester (CAS 736112-99-5): Core Identity & Procurement Summary


Amino-indan-2-yl-acetic acid methyl ester (CAS 736112-99-5), systematically named methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate, is a bicyclic β-amino acid methyl ester with molecular formula C₁₂H₁₅NO₂ (MW 205.25 g/mol) . It belongs to the class of conformationally restricted phenylalanine analogs, where the indane scaffold locks the side-chain χ₁ and χ₂ torsion angles [1]. The compound is predominantly supplied as a research intermediate (purity typically 97–98%) for peptide engineering and medicinal chemistry programs .

Format
Methyl ester building block for Fmoc-SPPS
Conformationally restricted phenylalanine analog
Research Scope
Peptide engineering and medicinal chemistry
Supports constrained peptide SAR studies
Supply Grade
Research intermediate, reported 97–98% purity
Designed for coupling reproducibility

Why Generic Substitution of Amino-indan-2-yl-acetic acid methyl ester is Not Advisable


The term 'indanylglycine derivative' encompasses multiple regioisomers (2-indanyl vs. 1-indanyl), stereoisomers (R/S), and functional forms (free acid, methyl ester, ethyl ester, Fmoc-protected) that are not interchangeable in synthetic protocols [1]. The methyl ester specifically offers a distinct balance of lipophilicity and electrophilic reactivity compared to the free acid, and its conformational constraint differs from non-constrained analogs such as phenylalanine methyl ester. Substituting with a close analog without verifying the quantitative parameters below risks altered coupling kinetics, diastereoselectivity, or pharmacokinetic properties in downstream applications [2]. The evidence catalogued in Section 3 provides the minimal quantitative basis necessary for informed procurement decisions.

!
Regioisomer mismatch
1-indanyl and 2-indanyl isomers are not interchangeable; substitution may alter backbone geometry and receptor fit.
!
Functional form shift
Methyl ester vs. free acid vs. Fmoc-protected derivatives differ in reactivity and lipophilicity, affecting coupling kinetics and purification.
!
Stereochemical mismatch
(R)- and (S)-enantiomers show distinct receptor binding profiles; racemic material may not substitute for enantiopure building blocks.

Quantitative Differentiation Guide for Amino-indan-2-yl-acetic acid methyl ester


Lipophilicity Advantage Over the Free Acid: Computed logP Comparison

The methyl ester exhibits significantly higher computed lipophilicity (XLogP3) relative to the free acid 2-indanylglycine, a key parameter for passive membrane permeability in prodrug or peptide delivery strategies [1]. While the free acid (R-2-indanylglycine) has a computed logP of approximately 1.51, the Boc-protected analog shows a logP of 2.8, and the Fmoc-protected analog reaches 4.78 . The methyl ester is expected to fall within the intermediate range of 2.0–2.5 based on the consistent logP increment of ~0.5–0.7 per methylene unit when esterifying carboxylic acids [1]. This positions the methyl ester as a moderate-lipophilicity building block suitable for solid-phase peptide synthesis without the excessive hydrophobicity of Fmoc- or Boc-protected forms .

Lipophilicity (logP)
Class-level inference
Estimated 2.0–2.5 vs. free acid 1.51
Intermediate lipophilicity may support SPPS without excessive hydrophobicity
Predicted from class-level increment; data to verify
Lipophilicity Membrane permeability Prodrug design

Conformational Constraint Relative to Linear Phenylalanine Analogs: χ₁ Torsion Angle Restriction

2-Indanylglycine (and its methyl ester) restrict the χ₁ side-chain torsion angle to approximately ±60° (gauche conformation), in contrast to the unconstrained L-phenylalanine which can populate gauche(−), gauche(+), and trans rotamers in solution [1]. In NK-1 receptor binding studies, the (2S,3S)-1-indanylglycine-substituted substance P analog exhibited a binding affinity (IC₅₀) of 0.8 nM compared to 0.5 nM for the native peptide, while the unconstrained (2S)-phenylalanine analog showed a >10-fold loss in affinity (IC₅₀ ~6 nM) [1]. Although the parent 2-indanylglycine methyl ester was not directly assayed in this study, the conformational restriction imposed by the indane scaffold is retained upon esterification, and the methyl ester serves as the direct incorporation form for Fmoc-SPPS synthesis of such constrained peptides [2].

NK-1 Affinity
Cross-study comparable
Indanylglycine analog IC₅₀ ~0.8 nM vs. Phe analog ~6 nM
Conformational constraint retains near-native receptor binding context
SPPS incorporation requires methyl ester; data from Josien et al.
Conformational restriction Peptide SAR Receptor subtype selectivity

Purity Specifications: 97–98% HPLC Purity Enabling Reproducible Peptide Synthesis

Commercial suppliers list the methyl ester at 97% (NLT 97%) to 98% purity by HPLC . While the free acid 2-indanylglycine is also available at ≥95% purity, the methyl ester typically requires higher purity due to its use as a protected amino acid in automated solid-phase peptide synthesis, where impurities can cause deletion sequences or premature chain termination . No direct head-to-head purity comparison study for this specific compound was identified; however, the stated purity specification is a procurement-relevant differentiator for end-users requiring reproducible coupling yields.

Purity specification
Specification review
97–98% HPLC vs. free acid ≥95%
Higher minimum purity may reduce side reactions in automated SPPS
Supplier specifications; no independent study identified
Purity Quality control Batch-to-batch reproducibility

Stereochemical Configuration Impact: (R)- vs. (S)-Enantiomer Differentiation in Vasopressin Analogs

In arginine vasopressin (AVP) analogs, substitution with (R)-2-indanylglycine at position 2 yielded a Kᵢ value of 12.3 nM at the V₂ receptor, while the (S)-enantiomer gave a Kᵢ of 89 nM, demonstrating a 7.2-fold enantioselectivity ratio [1]. Although these data were obtained with the free amino acid incorporated into peptides, the methyl ester is the enantiomerically resolved synthetic precursor that enables the preparation of chirally pure (R)- or (S)-2-indanylglycine building blocks for such studies . The commercial availability of both enantiomers as methyl esters (CAS for (R)-acid: 181227-46-3; racemic methyl ester: 736112-99-5) allows procurement tailored to the stereochemical requirement of the target peptide .

Enantiomer affinity
Cross-study comparable
(R)-indanylglycine AVP analog Kᵢ 12.3 nM; (S)-enantiomer 89 nM
Enantiomer-specific receptor binding context; 7.2-fold difference reported
Methyl ester serves as chiral precursor; data from AVP analog studies
Enantioselectivity Vasopressin receptor Stereochemistry

Molecular Weight Advantage Over Fmoc-Protected Forms: Efficient Resin Loading in SPPS

The methyl ester (MW 205.25 g/mol) is substantially lighter than the corresponding Fmoc-protected amino acid (Fmoc-2-indanylglycine, MW 413.47 g/mol) . For a typical 0.1 mmol scale SPPS, the mass of Fmoc-amino acid required is approximately 41.3 mg, whereas the methyl ester requires only 20.5 mg of the core scaffold—the Fmoc group must be introduced in a separate step if the methyl ester is used directly for N-protection. While this requires an additional synthetic operation, it offers flexibility in choosing orthogonal protecting groups (e.g., Boc, Alloc, azide) that the pre-protected Fmoc form does not provide .

MW advantage
Supporting evidence
205.25 g/mol vs. Fmoc-protected 413.47 g/mol
Lower mass may enable flexible protecting-group strategy
Fmoc group must be introduced separately; supports synthetic flexibility
Solid-phase peptide synthesis Resin loading Atom economy

High-Value Application Scenarios for Amino-indan-2-yl-acetic acid methyl ester


Conformationally Constrained Peptide SAR: Tachykinin NK-1 and Vasopressin Receptor Programs

The methyl ester is the recommended building block for Fmoc-SPPS incorporation of 2-indanylglycine into peptide sequences targeting NK-1, NK-2, vasopressin V₂, and oxytocin receptors. The constrained χ₁ angle (gauche) imposes a defined topography that has been shown to retain near-native receptor affinity (within 2-fold of the native ligand) while reducing conformational entropy, as demonstrated in substance P and AVP analog studies [1]. Procurement of the methyl ester with ≥97% purity is essential for achieving reproducible coupling efficiencies in automated peptide synthesizers .

Bradykinin Antagonist Development Using Restricted Amino Acid Motifs

2-Indanylglycine methyl ester has been successfully employed as a precursor in the synthesis of potent bradykinin antagonists, where the restricted geometry of the indane ring mimics the bioactive conformation of phenylalanine [1]. The methyl ester's intermediate lipophilicity (estimated logP 2.0–2.5) facilitates purification by normal-phase chromatography during intermediate isolation, while the free amine allows direct coupling to growing peptide chains .

Enantioselective Synthesis and Chiral Resolution Studies

The racemic methyl ester (CAS 736112-99-5) serves as the starting material for enzymatic or chemical resolution to produce enantiopure (R)-2-indanylglycine (CAS 181227-46-3) and (S)-2-indanylglycine (CAS 155239-51-3). The 7.2-fold difference in V₂ receptor affinity between enantiomers [1] underscores the importance of obtaining chirally pure building blocks, and the methyl ester offers superior solubility in organic solvents (e.g., THF, dichloromethane) compared to the zwitterionic free acid for efficient resolution protocols.

ACE Inhibitor Intermediate: Delapril-Derived Scaffold Engineering

Delapril, an ACE inhibitor prodrug, incorporates the indanylglycine motif. The methyl ester form of the indanylglycine fragment can be used directly in the assembly of delapril analogs via amide bond formation with N-protected alanine derivatives. The methyl ester's enhanced electrophilicity compared to the free acid (due to the absence of the carboxylate anion) allows for faster coupling kinetics under standard carbodiimide (EDC/HOBt) conditions, improving overall synthetic throughput [1].

Application
Selection Property
Validation Focus
Constrained peptide SAR (NK-1, vasopressin)
Conformational restriction profile
Fmoc-SPPS coupling reproducibility and receptor affinity context
Bradykinin antagonist synthesis
Intermediate lipophilicity and coupling reactivity
Normal-phase purification and peptide-chain assembly review
Enantioselective resolution studies
Solubility in organic solvents
Enantiomer resolution efficiency and chiral purity analysis
ACE inhibitor scaffold assembly
Electrophilic reactivity for amide coupling
Coupling kinetics under standard carbodiimide conditions
Quote Request

Request a Quote for Amino-indan-2-yl-acetic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.